Product packaging for Isoxazole-5-carboxylic acid(Cat. No.:CAS No. 21169-71-1)

Isoxazole-5-carboxylic acid

Cat. No.: B057457
CAS No.: 21169-71-1
M. Wt: 113.07 g/mol
InChI Key: MIIQJAUWHSUTIT-UHFFFAOYSA-N
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Description

Isoxazole-5-carboxylic acid is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile building block for the synthesis of diverse libraries of bioactive molecules. Its core structure, featuring both a nitrogen-oxygen containing heterocycle and a carboxylic acid functional group, allows for efficient synthetic diversification. The carboxylic acid moiety facilitates conjugation and amide bond formation, enabling its integration into larger molecular architectures as a key structural component. Researchers primarily utilize this compound in the design and development of novel enzyme inhibitors, receptor modulators, and potential therapeutic agents targeting a range of diseases. Its isoxazole ring is a key pharmacophore known to participate in hydrogen bonding and dipole-dipole interactions within biological active sites, thereby influencing binding affinity and selectivity. Key research applications include its use as a precursor in the synthesis of agrochemicals, materials science, and particularly in the exploration of anti-inflammatory, anticancer, and antimicrobial compounds. The physicochemical properties imparted by the isoxazole ring, such as improved metabolic stability and membrane permeability, make it an invaluable tool for structure-activity relationship (SAR) studies and lead optimization campaigns. This product is intended for research purposes by qualified laboratory personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3NO3 B057457 Isoxazole-5-carboxylic acid CAS No. 21169-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIQJAUWHSUTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366185
Record name Isoxazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21169-71-1
Record name Isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-5-carboxylic acid
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Advanced Synthetic Methodologies and Strategies for Isoxazole 5 Carboxylic Acid and Its Derivatives

Classical and Contemporary Approaches to Isoxazole (B147169) Ring Formation

The formation of the isoxazole ring can be achieved through several established and modern synthetic routes. These methods offer different levels of regioselectivity and substrate scope, catering to various synthetic needs.

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is one of the most fundamental and widely utilized methods for constructing isoxazole and isoxazoline (B3343090) rings, respectively. rsc.org This reaction is a powerful tool for creating 3,5-disubstituted isoxazoles. The nitrile oxides are typically generated in situ from the corresponding aldoximes via oxidation or from hydroximoyl chlorides via dehydrohalogenation to avoid their dimerization. mdpi.commdpi.com

The reaction of nitrile oxides with α,β-unsaturated esters, such as ethyl acrylate, proceeds with high regioselectivity to yield 2-isoxazoline-5-carboxylates, which can be further processed to the desired isoxazole-5-carboxylic acids. scielo.org.mx Solid-phase synthesis approaches have also been developed, where resin-bound alkynes or alkenes react with in situ generated nitrile oxides, allowing for the creation of diverse isoxazole and isoxazoline libraries. nih.gov Microwave-assisted 1,3-dipolar cycloaddition reactions have been shown to reduce reaction times and improve yields by minimizing the undesired dimerization of the nitrile oxide. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazoline-5-Carboxylate Synthesis

Nitrile Oxide Precursor (Ar-CH=NOH)DipolarophileKey ConditionsProduct TypeReference
Various arylaldehydesEthyl acrylateNCS, DMF, then Et3N3-Aryl-2-isoxazoline-5-carboxylates scielo.org.mx
Various aldoximesDimethyl-2-methylene glutarateDiacetoxyiodobenzene, MicrowaveIsoxazoline-derived dimethyl carboxylates mdpi.com
Resin-bound carboxylic acids (converted to alkenes/alkynes)In situ generated nitrile oxidesSolid-phase synthesisResin-bound disubstituted isoxazolines/isoxazoles nih.gov

A classical and straightforward approach to the isoxazole core involves the condensation reaction between a 1,3-dicarbonyl compound and a hydroxylamine (B1172632) derivative, typically hydroxylamine hydrochloride. cdnsciencepub.comnanobioletters.comresearchgate.net This method is particularly useful for synthesizing isoxazoles with substituents at positions 3 and 5.

The reaction of unsymmetrical β-diketones with hydroxylamine can, however, lead to the formation of two regioisomeric 3,5-disubstituted isoxazoles, which may require careful analysis and separation. unifi.it The reaction mechanism is believed to proceed via an oxime intermediate which then undergoes intramolecular cyclization. nanobioletters.com The reaction conditions can be tuned to favor the formation of a specific isomer. For instance, studies on the reaction of trichloromethyl-β-diketones with hydroxylamine hydrochloride have been reported to produce various isoxazole derivatives. cdnsciencepub.com These condensation reactions are foundational in isoxazole chemistry and remain a reliable method for accessing these heterocycles. researchgate.net

Multi-component reactions (MCRs) have emerged as powerful, efficient, and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single pot. researchgate.netias.ac.in Several MCRs have been developed for the construction of isoxazole-5-carboxylic acid and related isoxazol-5-one scaffolds.

One notable example is an efficient one-pot, three-component reaction between various aryl aldehydes, hydroxylamine hydrochloride, and propargyl alcohol using a reusable Ni-Fe2O3 nanocatalyst. researchgate.net This protocol, conducted in ethanol (B145695) at room temperature, directly affords 3-aryl substituted isoxazole-5-carboxylic acids with a free carboxylic acid group, which is advantageous for further derivatization. researchgate.net Organocatalytic MCRs have also been reported; for example, L-valine can promote the three-component cyclo-condensation of alkyl acetoacetates, hydroxylamine hydrochloride, and various aldehydes to yield isoxazol-5(4H)-one derivatives in excellent yields and short reaction times. ias.ac.in Another novel one-pot, two-step MCR involves aromatic aldehydes, hydroxylamine-O-sulfonic acid, and diethyl acetylenedicarboxylate (B1228247) to produce esters of 4-(arylmethylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acids. arkat-usa.org

Table 2: Examples of Multi-Component Reactions for Isoxazole Scaffolds

ComponentsCatalyst/PromoterSolventProduct TypeReference
Aryl aldehyde, NH2OH·HCl, Propargyl alcoholNi-Fe2O3 nanocatalystEthanol3-Aryl-isoxazole-5-carboxylic acids researchgate.net
Alkyl acetoacetate, NH2OH·HCl, AldehydeL-valineEthanol4-(Arylmethylene)-3-methylisoxazol-5(4H)-ones ias.ac.in
Aromatic aldehyde, Diethyl acetylenedicarboxylate, Hydroxylamine-O-sulfonic acidNone (one-pot)Not specifiedEsters of 4-(arylmethylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acids arkat-usa.org

Cycloisomerization reactions provide an atom-economical pathway to heterocyclic systems by rearranging the atomic connectivity of a linear precursor. Gold-catalyzed cycloisomerization of α,β-acetylenic oximes has proven to be a versatile method for the synthesis of substituted isoxazoles under mild conditions. organic-chemistry.orgresearchgate.net

This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by strategically placing substituents on the acetylenic oxime precursor. researchgate.net The reaction, catalyzed by AuCl3, proceeds in good to excellent yields and is considered a primary strategy for accessing functionalized isoxazoles alongside cycloaddition and condensation methods. researchgate.netresearchgate.net The process involves the intramolecular attack of the oxime nitrogen or oxygen onto the gold-activated alkyne, followed by rearrangement to furnish the aromatic isoxazole ring.

Transition Metal-Catalyzed Syntheses of this compound Derivatives

Transition metal catalysis has revolutionized organic synthesis, and the construction of the isoxazole ring is no exception. These methods often provide access to substitution patterns that are difficult to achieve through classical routes.

Copper(I) catalysts are particularly effective in promoting reactions that lead to isoxazole derivatives. One prominent application is in the [3+2] cycloaddition between terminal alkynes and in situ generated nitrile oxides, a reaction often referred to as a "click" reaction, which can be used to form 3,4-disubstituted isoxazoles. organic-chemistry.org

Furthermore, copper(I) chloride has been used to mediate the intramolecular cyclization of propynone oximes. thieme-connect.com A one-pot procedure involving the oxidation of propargylamines with an oxidant like m-CPBA, followed by a CuCl-mediated cyclization of the resulting E/Z mixture of oximes, provides an efficient route to various isoxazoles. The copper catalyst is hypothesized to facilitate the isomerization of the E-oxime to the reactive Z-isomer, thus enabling complete conversion to the isoxazole product. thieme-connect.com Another copper(I)-catalyzed approach involves the reaction of N-hydroxyl imidoyl chlorides with substituted alkynes in an aqueous medium, which can be performed in a telescopic manner starting from commercially available aldehydes. researchgate.net

Ruthenium-Catalyzed Transformations

Ruthenium-based catalysts have emerged as powerful tools in organic synthesis, offering unique reactivity and selectivity. In the context of isoxazole synthesis, ruthenium catalysis has been particularly effective in [3+2] cycloaddition reactions and rearrangements of isoxazole precursors. While much of the reported ruthenium-catalyzed synthesis focuses on the formation of 3,4-disubstituted isoxazoles or the rearrangement of isoxazol-5(4H)-ones to isoxazole-4-carboxylic acids, the underlying principles can be extended to the synthesis of this compound derivatives. rsc.orgnih.govrsc.org

For instance, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary regioselectivity to the more common copper-catalyzed reaction, typically yielding 1,5-disubstituted 1,2,3-triazoles. unisi.it A similar approach with nitrile oxides and alkynes, catalyzed by ruthenium complexes like [Cp*RuCl(cod)], can lead to the formation of 3,4,5-trisubstituted isoxazoles. rsc.org By carefully selecting an alkyne precursor bearing a carboxylate or a protected carboxylate group at the appropriate position, this methodology could be adapted for the synthesis of this compound derivatives.

A notable development is the ruthenium-catalyzed non-decarboxylative rearrangement of 4-(2-hydroxyalkylidenyl)-substituted isoxazol-5(4H)-ones. nih.govacs.org Treatment of these substrates with a catalytic amount of [RuCl2(p-cymene)]2 can yield isoxazole-4-carboxylic acids in good to excellent yields. Although this specific reaction produces the 4-carboxylic acid isomer, it demonstrates the potential of ruthenium catalysis to facilitate complex rearrangements of the isoxazole core, which could inspire new routes to the 5-carboxylic acid isomer with appropriately designed starting materials.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes.

Aqueous Reaction Media and Bio-Based Solvents

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of isoxazole derivatives in aqueous media has been successfully demonstrated. For example, 3,4-disubstituted isoxazol-5(4H)-ones have been synthesized via a three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in a gluconic acid aqueous solution (GAAS). acgpubs.org This bio-based solvent system acts as both the reaction medium and a catalyst, and it can be recycled and reused multiple times. acgpubs.org Similarly, the synthesis of 5-arylisoxazole derivatives has been achieved in aqueous media without the need for a catalyst. nanobioletters.comnih.gov These methods highlight the potential for developing aqueous-based syntheses for this compound.

Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, represent another class of green solvents. A choline (B1196258) chloride and urea-based DES has been used for the regioselective synthesis of 3,5-disubstituted isoxazoles, and this solvent can be recycled. nih.gov

Catalyst-Free and Recyclable Catalyst Systems

The development of catalyst-free reactions and the use of recyclable catalysts are central tenets of green chemistry. Catalyst-free synthesis of 5-arylisoxazole derivatives has been reported by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium. nih.gov

In terms of recyclable catalysts, a one-pot, three-component reaction for the synthesis of 3-aryl substituted isoxazole-5-carboxylic acids has been developed using a magnetically separable Ni-ferrite (Ni-Fe2O3) nanocatalyst. researchgate.net This reaction proceeds at room temperature in ethanol, and the catalyst can be easily recovered using a magnet and reused multiple times with minimal loss of activity. researchgate.net Another example is the use of silver nanoparticles supported on silica (B1680970) (Ag/SiO2) for the synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones in water. researchgate.net Furthermore, an acid-functionalized Fe3O4 nanoparticle catalyst has been employed for the synthesis of isoxazole derivatives, with the catalyst being readily recoverable due to its magnetic properties. bohrium.com

Catalyst SystemSubstratesProductReaction ConditionsRecyclabilityReference
Ni-Fe2O3 nanocatalystAryl aldehydes, Hydroxylamine hydrochloride, Propargyl alcohol3-Aryl substituted isoxazole-5-carboxylic acidsEthanol, Room TemperatureYes (magnetic separation) researchgate.net
Gluconic acid aqueous solution (GAAS)Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride3,4-Disubstituted isoxazol-5(4H)-ones70 °CYes acgpubs.org
Ag/SiO2Aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride3-Methyl-4-(phenyl)-methyleneisoxazole-5(4H)-onesWater, Room TemperatureYes researchgate.net
Fe3O4@MAP-SO3HAldehydes, β-ketoesters, Hydroxylamine hydrochlorideIsoxazole derivativesEthanol/Water, UltrasoundYes (magnetic separation) bohrium.com

Microwave-Assisted Synthesis and Ultrasound Radiation Techniques

Microwave irradiation and ultrasound have gained prominence as energy-efficient techniques that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions.

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has been successfully applied to the preparation of various isoxazole derivatives. A metal-free, microwave-assisted 1,3-dipolar cycloaddition has been developed for the synthesis of phenylisoxazoles, including 3-phenylthis compound methyl ester, in good yields with short reaction times. semanticscholar.org The synthesis of 3,5-disubstituted isoxazoles from the reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride in ethanol is also efficiently promoted by microwave irradiation. zenodo.org Furthermore, microwave-assisted methods have been employed for the synthesis of isoxazoline dicarboxylic acids from the corresponding dimethyl esters, which are obtained through a microwave-assisted 1,3-dipolar cycloaddition. mdpi.com

ProductStarting MaterialsSolventReaction TimeYieldReference
3-Phenylthis compound methyl esterPhenylacetylene, Ethyl chlorooximidoacetateDMF10 min74% semanticscholar.org
3-[3-(2-Hydroxyphenyl)-isoxazol-5-yl]-chromen-4-one derivatives1,3-Propanediones, Hydroxylamine hydrochlorideEthanol2.5 min- zenodo.org
Isoxazoline dicarboxylic acidsIsoxazoline-dimethyl carboxylatesEtOH/H2O-High mdpi.com

Ultrasound Radiation Techniques:

Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. This technique has been effectively used for the synthesis of isoxazole derivatives. A catalyst-free, ultrasound-assisted method for the synthesis of 3-alkyl-5-aryl isoxazoles has been reported, offering advantages such as easy workup, mild reaction conditions, and high yields in a short time. nih.gov The synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones can be achieved using imidazole (B134444) as a catalyst in aqueous media under ultrasound irradiation. orgchemres.org A one-pot, five-component reaction to produce 3,5-disubstituted isoxazole secondary sulfonamides has also been developed using CaCl2/K2CO3 as a catalyst system under ultrasonic cavitation. researchgate.net

Regioselectivity Control in this compound Formation

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a common method for synthesizing the isoxazole ring. However, this reaction can lead to two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. For the synthesis of this compound, controlling the regioselectivity to favor the 3,5-disubstituted product is crucial.

The regioselectivity of the cycloaddition is influenced by both steric and electronic factors of the substituents on the alkyne and the nitrile oxide. Generally, in the reaction of a terminal alkyne with a nitrile oxide, the 3,5-disubstituted isoxazole is the major product. The use of certain catalysts can also direct the regioselectivity. For example, copper(I)-catalyzed cycloadditions typically yield 3,5-disubstituted isoxazoles. organic-chemistry.org

A strategy to synthesize "unsymmetrical" 4-aryl-isoxazole-3,5-dicarboxylic acid derivatives involves the use of nitroacetic esters and aromatic aldehydes. nih.govresearchgate.net This method proceeds through a previously missed intermediate of the Dornow reaction, allowing for the regioselective formation of the desired product. nih.govresearchgate.net While this method produces a dicarboxylic acid derivative, it demonstrates a high degree of regiocontrol that could be adapted for the synthesis of monosubstituted isoxazole-5-carboxylic acids.

A high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acid has been reported, which, although targeting the 4-carboxy isomer, highlights a multi-step strategy involving cyclization, acetalization, ring-opening, and re-closing to achieve high purity and regioselectivity. google.com Such strategic multi-step sequences could be envisioned for the unambiguous synthesis of the 5-carboxy isomer.

Solid-Phase Synthesis Techniques for this compound Integration

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for drug discovery and other applications. This methodology has been applied to the synthesis of isoxazole derivatives.

A parallel solid-phase method for creating diversity-oriented isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with resin-bound alkynes. nanobioletters.com In this approach, carboxylic acids are first coupled to a resin, and then the alkyne functionality is introduced. The subsequent cycloaddition with a nitrile oxide generates the resin-bound isoxazole, which can then be cleaved from the solid support. rsc.org This strategy is well-suited for the synthesis of this compound derivatives, where the carboxylic acid group can be either pre-attached to the resin or introduced as part of the alkyne or nitrile oxide building blocks.

For example, a Rink amide resin can be used as the solid support. mdpi.comresearchgate.net The synthesis of variably substituted isoxazoles has been achieved by loading an acetyl-bearing moiety onto the resin, followed by a Claisen condensation, α-alkylation, and cyclization with hydroxylamine. mdpi.com This modular approach allows for the introduction of diversity at multiple positions of the isoxazole ring.

Furthermore, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been utilized as a novel unnatural amino acid in the solid-phase synthesis of mixed peptides. nih.gov While this is an application of a pre-synthesized isoxazole carboxylic acid, it demonstrates the compatibility of the isoxazole carboxylic acid scaffold with solid-phase synthesis protocols, including coupling reactions. The use of ultrasonic agitation was found to be beneficial in this context, as microwave irradiation led to the degradation of the isoxazole derivative. nih.gov

Incorporation into Peptide Analogues

A significant approach involves the use of Solid Phase Peptide Synthesis (SPPS), which is a cornerstone of modern peptide chemistry. rsc.org Researchers have successfully developed methods to incorporate isoxazole-containing building blocks into growing peptide chains on a solid support. rsc.org For instance, a practical, metal-free protocol has been elaborated for creating isoxazole-containing building blocks from common amino acids. rsc.org In one study, the Fmoc-protected amino acid Fmoc-AlaIso-OH was synthesized and utilized in a standard SPPS protocol using a Rink-amide resin. rsc.org The coupling was achieved with a TBTU/HOBt/DIPEA system, demonstrating compatibility with established peptide synthesis workflows. rsc.org This method led to the successful synthesis of isoxazole-containing peptidomimetics such as Ac-Leu-AlaIso-Val-NH2 and Ac-Leu-Val-AlaIso-NH2 . rsc.org

Another innovative strategy focuses on the use of bifunctional isoxazole derivatives that contain both an amino and a carboxylic acid group, effectively acting as unnatural β-amino acids. nih.govnih.gov Research has been conducted on 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) , exploring its application in SPPS to create α/β-mixed peptide hybrids. nih.govnih.gov A key finding was that the amino group of AMIA remains sufficiently unreactive during the formation of the Fmoc-protected derivative, allowing the unblocked AMIA to be coupled directly to the N-terminal amino group of a peptide bound to a solid support. nih.gov This method, tested under both classical and ultrasonic-agitated SPPS conditions, opens a pathway for synthesizing new classes of bioactive peptides. nih.govnih.gov

Table 1: Examples of Isoxazole-Containing Peptide Analogues and Synthesis Details

Isoxazole Building Block Peptide Analogue Example Synthesis Method Coupling System
Fmoc-AlaIso-OH Ac-Leu-AlaIso-Val-NH2 Solid Phase Peptide Synthesis (SPPS) TBTU/HOBt/DIPEA
Fmoc-AlaIso-OH Ac-Leu-Val-AlaIso-NH2 Solid Phase Peptide Synthesis (SPPS) TBTU/HOBt/DIPEA
5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) AMIA-DVYT-NH2 Solid Phase Peptide Synthesis (SPPS) Not specified
5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) AMIA-EAAA-NH2 Solid Phase Peptide Synthesis (SPPS) Not specified

Resin-Bound Methodologies for Diversity-Oriented Synthesis

Resin-bound methodologies are powerful tools for the diversity-oriented synthesis of isoxazole derivatives, enabling the rapid generation of large chemical libraries for drug discovery. mdpi.comnih.gov The core principle involves anchoring a starting material to a solid support (resin), performing a series of chemical transformations, and then cleaving the final product from the resin. This approach simplifies purification, as excess reagents and by-products are washed away after each step. mdpi.com

A prevalent and efficient strategy for constructing isoxazole libraries on a solid phase is the 1,3-dipolar cycloaddition reaction between nitrile oxides and resin-bound alkynes or alkenes. nih.govresearchgate.netnanobioletters.com This method allows for the introduction of multiple points of diversity into the final isoxazole structure. An effective parallel solid-phase methodology has been developed that can be summarized in the following key steps nih.govrsc.org:

Introduction of the First Diversity Point : Various carboxylic acids are coupled to a suitable resin, such as p-methylbenzhydrylamine resin. nih.gov The choice of carboxylic acid introduces the first element of structural diversity.

Formation of the Resin-Bound Dipolarophile : The resin-bound secondary amide is then N-alkylated using an agent like propargyl bromide or allyl bromide. nih.govrsc.org This step generates the resin-bound alkyne or alkene that will participate in the cycloaddition.

Cycloaddition and Second Diversity Point : The resin-bound alkynes or alkenes undergo a 1,3-dipolar cycloaddition with various in situ generated nitrile oxides. nih.govrsc.org The selection of different nitrile oxides provides the second point of diversity, leading to a wide array of disubstituted isoxazoles. nih.gov

This entire process can be efficiently scaled for parallel synthesis using techniques like Houghten's tea-bag approach, where the resin is contained within sealed polypropylene (B1209903) mesh packets. nih.govsmolecule.com

Other resin-bound systems have also been developed to control reaction outcomes. For example, Wang resin has been used as a support for dipolarophiles to facilitate the synthesis of isoxazole derivatives. smolecule.com Specifically, a Wang resin-bound 1-phenylselenoacrylate reagent has been employed as a dipolarophile in 1,3-dipolar cycloadditions with nitrile oxides, enabling the regioselective synthesis of methyl isoxazole-5-carboxylates. smolecule.com This demonstrates how the solid support can influence the regioselectivity of the cycloaddition reaction. smolecule.com

Table 2: Overview of Resin-Bound Methodologies for Isoxazole Synthesis

Resin Type Strategy Key Reaction Diversity Introduced By
p-Methylbenzhydrylamine Resin Parallel synthesis via resin-bound alkynes 1,3-Dipolar Cycloaddition Carboxylic acid and nitrile oxide precursors
Wang Resin Regioselective synthesis 1,3-Dipolar Cycloaddition Nitrile oxide precursors
AMEBA Resin Synthesis of fused systems (benzopyranoisoxazoles) Intramolecular 1,3-Dipolar Cycloaddition Tethered alkyne and amine precursors
Rink Amide Resin Combinatorial library generation Claisen condensation, alkylation, cyclization Acetyl carboxylic acids, carboxylic esters, hydrazines

Chemical Transformations and Derivatization Pathways of Isoxazole 5 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the 5-position of the isoxazole (B147169) ring readily undergoes typical reactions of carboxylic acids, providing access to various functionalized isoxazole derivatives.

Esterification Reactions and Ester Derivatives

Isoxazole-5-carboxylic acid can be converted to its corresponding esters through various esterification methods. These reactions are crucial for creating derivatives with modified solubility, reactivity, and biological activity. For instance, the reaction of this compound with alcohols in the presence of an acid catalyst or a coupling agent yields the corresponding alkyl or aryl esters. nih.gov

A notable example is the synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid methyl ester, which can be prepared via transesterification of the corresponding ethyl ester in methanol (B129727) with lithium methoxide. google.com This highlights the utility of esterification in modifying existing isoxazole structures.

ReactantReagent(s)ProductReference
5-amino-3-methyl-4-isoxazolecarboxylic acid ethyl esterMethanol, Lithium methoxide5-amino-3-methyl-4-isoxazolecarboxylic acid methyl ester google.com
This compoundAlcoholsAlkyl/Aryl isoxazole-5-carboxylates nih.gov

Amidation Reactions for Carboxamide and Hydrazide Formation

The carboxylic acid group of this compound can be readily converted into amides and hydrazides, which are important functional groups in medicinal chemistry. cymitquimica.com These reactions typically involve the activation of the carboxylic acid, for example with a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with an amine or hydrazine (B178648). nanobioletters.com This approach has been utilized to synthesize a variety of isoxazole-5-carboxamides, including derivatives with potential biological activities. chemsrc.comlookchem.comevitachem.com For example, 3-(4-Hydroxy-phenyl)-isoxazole-5-carboxylic acid amide has been synthesized and is of interest for its potential therapeutic applications. evitachem.com

Starting MaterialReagentsProductReference
This compoundAniline derivatives, EDC, DMAPIsoxazole-carboxamide derivatives nanobioletters.com
3-Phenyl-isoxazole-5-carboxylic acidAmines3-Phenyl-isoxazole-5-carboxamides chemsrc.comlookchem.com
3-(4-Hydroxy-phenyl)-isoxazole-5-carboxylic acidAmmonia/Amine source3-(4-Hydroxy-phenyl)-isoxazole-5-carboxylic acid amide evitachem.com

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under specific conditions. While stable under many conditions, isoxazole-5-carboxylic acids can undergo decarboxylation, particularly when the reaction is driven by the formation of a stable intermediate or product. chemrxiv.org For example, a one-pot hydrolysis, cleavage of the N-O bond, and subsequent decarboxylation sequence has been reported for certain isoxazoline (B3343090) N-oxides to yield 5-unsubstituted diarylisoxazoles. researchgate.net The ease of decarboxylation can be influenced by substituents on the isoxazole ring and the reaction conditions employed. researchgate.net

Modifications and Functionalization of the Isoxazole Ring System

The isoxazole ring itself is an aromatic system that can undergo various chemical modifications, although its reactivity is influenced by the presence of the two heteroatoms and can be sensitive to harsh reaction conditions. researchgate.netsci-hub.se

Nucleophilic and Electrophilic Substitution Reactions

The isoxazole ring can participate in both nucleophilic and electrophilic substitution reactions, although the positions of substitution are dictated by the electronic nature of the ring. chemicalbook.com

Nucleophilic Substitution: The isoxazole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. researchgate.net For instance, the substitution of a nitro group at the 5-position of the isoxazole ring by various nucleophiles has been demonstrated to be an efficient method for functionalization. researchgate.net

Electrophilic Substitution: Electrophilic aromatic substitution (SEAr) on the isoxazole ring is also possible, though it can be less facile than in more electron-rich aromatic systems. researchgate.netclockss.org The position of electrophilic attack is generally directed to the C4-position. reddit.com For example, 3,5-disubstituted isoxazoles can be lithiated at the 4-position with n-butyllithium, and the resulting lithio derivative can react with electrophiles like carbon dioxide or methyl iodide to introduce a carboxylic acid or a methyl group, respectively. cdnsciencepub.com

Reaction TypeReactantReagent(s)ProductReference
Nucleophilic Substitution5-NitroisoxazolesVarious nucleophiles5-Substituted isoxazoles researchgate.net
Electrophilic Substitution (via lithiation)3-Phenyl-5-chloroisoxazolen-Butyllithium, Carbon dioxide3-Phenyl-5-chloroisoxazole-4-carboxylic acid cdnsciencepub.com
Electrophilic Substitution (via lithiation)3-Phenyl-5-chloroisoxazolen-Butyllithium, Methyl iodide3-Phenyl-4-methyl-5-chloroisoxazole cdnsciencepub.com

Oxidation and Reduction Processes

The isoxazole ring can undergo both oxidation and reduction, often leading to ring-opening or the formation of new functional groups.

Oxidation: The isoxazole ring is generally stable to many oxidizing agents. clockss.org However, specific reagents can effect oxidation. For example, isoxazole alcohols can be oxidized to the corresponding aldehydes using potassium dichromate in a neutral organic medium without destroying the isoxazole ring. tandfonline.com

Reduction: The reduction of the isoxazole ring is a well-established transformation that typically leads to the cleavage of the weak N-O bond. clockss.org Catalytic hydrogenation, often using catalysts like Raney nickel, palladium, or platinum, can reduce isoxazoles to β-amino enones. clockss.orgrsc.org Another method involves the use of molybdenum hexacarbonyl in the presence of water, which also results in the reductive cleavage of the N-O bond to yield β-amino enones. rsc.org The reduction of the isoxazole ring in the drug razaxaban (B1200500) is a major metabolic pathway, leading to a stable benzamidine (B55565) metabolite. nih.gov

Reaction TypeReactantReagent(s)/CatalystProductReference
OxidationIsoxazole alcoholsPotassium dichromateIsoxazole aldehydes tandfonline.com
ReductionIsoxazolesH2, Raney Ni/Pd/Ptβ-Amino enones clockss.orgrsc.org
ReductionIsoxazolesMo(CO)6, H2Oβ-Amino enones rsc.org
ReductionRazaxaban (contains isoxazole)NADH-dependent reductasesBenzamidine metabolite nih.gov

Lithiation at Specific Positions for Directed Functionalization

The functionalization of the isoxazole ring through lithiation is a powerful strategy for the introduction of substituents at specific positions. While the direct lithiation of this compound is complicated by the acidic proton of the carboxyl group, studies on related isoxazole derivatives, such as esters and substituted isoxazoles, provide significant insights into the regioselectivity of this reaction.

The isoxazole ring exhibits susceptibility to deprotonation at the C4 position, a consequence of the inductive effects of the adjacent oxygen and nitrogen atoms. Research has demonstrated that 3,5-disubstituted isoxazoles react with organolithium reagents like n-butyllithium to form the 4-lithio derivatives. nih.gov This intermediate can then be trapped with various electrophiles to introduce a range of functional groups at the C4 position. For instance, quenching the 4-lithio species with carbon dioxide yields the corresponding 4-carboxylic acid, while reaction with iodine affords the 4-iodo compound. nih.gov

In the context of this compound derivatives, such as its esters, this directed lithiation at the C4 position offers a viable pathway for functionalization. The ester group can serve as a directing group and can be subsequently hydrolyzed to the carboxylic acid after the desired substituent has been introduced at the C4 position. While direct C-H functionalization of isoxazoles catalyzed by transition metals like rhodium has also been explored, lithiation remains a fundamental and widely utilized method for achieving regioselective substitution. researchgate.net

It is important to note that the reaction conditions, including the choice of solvent, temperature, and the specific organolithium reagent, can significantly influence the outcome of the lithiation reaction. In some cases, lateral lithiation of alkyl substituents on the isoxazole ring can compete with or even dominate over ring lithiation. cdnsciencepub.comresearchgate.net For instance, 3,5-dimethylisoxazole (B1293586) undergoes lithiation at the C5-methyl group. cdnsciencepub.comresearchgate.net

Synthesis of Fused and Hybrid Heterocyclic Systems Containing this compound Moieties

The this compound framework is a valuable building block for the synthesis of more complex heterocyclic systems. By incorporating this moiety into larger, fused, or hybrid structures, chemists can modulate the physicochemical and biological properties of the resulting molecules.

The fusion of indole (B1671886) and isoxazole rings has garnered considerable attention due to the prevalence of these heterocycles in biologically active compounds. A common synthetic strategy to access indole-isoxazole hybrids involves the use of this compound as a key intermediate.

One approach begins with the reaction of 3-acetylindole (B1664109) with diethyl oxalate (B1200264) to form an intermediate diketoester. nih.gov This intermediate is then cyclized with hydroxylamine (B1172632) hydrochloride to yield ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate. nih.gov Subsequent hydrolysis of the ester group with a base like lithium hydroxide (B78521) affords 3-(1H-indol-3-yl)this compound. nih.gov This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents, such as EDC/HOBt, to generate a library of indole-3-isoxazole-5-carboxamide derivatives. nih.govresearchgate.net An alternative method for the final coupling step involves the conversion of the carboxylic acid to the corresponding acid chloride using oxalyl chloride, followed by reaction with the desired amine. nih.gov

Another strategy focuses on creating hybrids where the indole and isoxazole moieties are linked through different positions. For instance, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been synthesized as novel inhibitors of xanthine (B1682287) oxidase. nih.gov The design of these compounds leverages the known inhibitory activities of both indole and isoxazole derivatives. nih.gov

The synthesis of hybrid molecules containing isoxazole alongside other five-membered heterocycles like oxazole (B20620) and pyrazole (B372694) has also been explored, leading to the development of novel congeners with unique properties.

The generation of isoxazole-oxazole hybrids can be achieved through various synthetic routes. One reported method involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. researchgate.netacs.org Under specific conditions, this reaction can lead to the formation of methyl oxazole-4-carboxylates, effectively transforming the isoxazole ring into an oxazole ring while retaining a carboxylic acid derivative. researchgate.netacs.org Another approach involves the reaction of azirinyl-substituted nitrile oxides with 1,3-diketones, which can lead to the formation of pyrrole- and isoxazole-containing hybrids. mdpi.com Isomerization of 2-(isoxazole-3-ylcarbonyl)-3-arylazirines in the presence of a base can also yield 3-(oxazol-5-yl)isoxazoles. mdpi.com

The synthesis of pyrazole-isoxazole hybrids often involves the construction of one heterocyclic ring onto a pre-existing other. For example, pyrazole-4-carboxylic acids have been synthesized from isoxazole-5(4H)-ones through a ruthenium-catalyzed ring-opening and cyclization sequence. mdpi.com Conversely, isoxazole-containing pyrazole derivatives can be prepared by reacting a diketo ester with hydrazine hydrate (B1144303) to form a pyrazole ring, which is then further functionalized. For instance, 1,5-disubstituted pyrazole derivatives have been synthesized where one of the substituents is an isoxazole moiety. researchgate.net Commercially available building blocks such as 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid also serve as starting points for the synthesis of more complex pyrazole-isoxazole congeners. sigmaaldrich.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of isoxazole-5-carboxylic acid, offering precise information about the chemical environment of its constituent atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides data on the number, type, and connectivity of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons on the isoxazole (B147169) ring and the carboxylic acid group are observed. For instance, in chloroform-d1 (CDCl₃) at 400 MHz, the proton on the isoxazole ring may appear as a doublet, while the carboxylic acid proton is often a broad singlet. chemwhat.com The chemical shifts (δ) are a key indicator of the electronic environment of each proton.

¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Solvent
H (isoxazole ring) 8.23 d CDCl₃
H (isoxazole ring) 6.26 - 6.30 m CDCl₃

This table is interactive. Click on the headers to sort the data.

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon in the carboxylic acid group, as well as the carbons of the isoxazole ring, are characteristic. For example, in CDCl₃, the carbonyl carbon signal appears significantly downfield. chemwhat.com Differentiating between the isomeric structures of substituted isoxazoles can be achieved through careful analysis of their ¹³C NMR spectra. iastate.edu

¹³C NMR Data for this compound

Carbon Chemical Shift (ppm) Solvent
C=O (Carboxylic acid) ~160-170 CDCl₃
C (Isoxazole ring) ~150-160 CDCl₃

This table is interactive. Click on the headers to sort the data.

Note: The exact chemical shifts can vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This technique is crucial for confirming the identity of synthesized compounds and for distinguishing between compounds with the same nominal mass. nih.govrsc.org The high precision of HRMS is instrumental in verifying the successful synthesis of isoxazole derivatives. researchgate.net

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This provides detailed structural information by revealing the connectivity of the atoms within the molecule. The fragmentation pattern of this compound is characteristic and can be used to confirm its structure and to identify it in complex mixtures. mdpi.comnih.gov This technique is particularly useful in metabolic studies to identify biotransformation products. rrpharmacology.ruusda.govchromatographyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=N and C-O stretches of the isoxazole ring. nih.govcdnsciencepub.com The broad O-H stretching band is a hallmark of the carboxylic acid functional group.

Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
O-H (Carboxylic acid) ~2500–3300 Broad stretch
C=O (Carboxylic acid) ~1700–1725 Strong stretch
C=N (Isoxazole ring) ~1570–1650 Stretch

This table is interactive. Click on the headers to sort the data.

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or gas).

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for the parent this compound (C₄H₃NO₃) is not detailed in the available literature, analysis of closely related isoxazole derivatives provides significant insight into the expected molecular geometry and intermolecular interactions. researchgate.net

For instance, studies on substituted isoxazoles reveal that the planarity of the isoxazole ring and the conformation of substituents are key structural features. researchgate.net In the crystal structure of 5-Methylisoxazole-4-carboxylic acid, the molecule lies on a crystallographic mirror plane. researchgate.netiucr.org The crystal packing is stabilized by strong intermolecular O-H···N hydrogen bonds, which link molecules into linear chains. researchgate.netiucr.org Additionally, weak C-H···O interactions contribute to the formation of a wider, two-molecule-thick linear structure. researchgate.netiucr.org

In another analogue, 5-Methylisoxazole-3-carboxylic acid, the non-hydrogen atoms are nearly coplanar. nih.gov Its crystal structure is characterized by the formation of inversion dimers through pairs of O-H···O hydrogen bonds, with these dimers further stacking via π–π interactions. nih.gov These examples demonstrate the common hydrogen bonding motifs and packing forces that would likely govern the solid-state structure of this compound.

Crystallographic studies are instrumental in analyzing bond lengths and angles, which are influenced by the substituents on the isoxazole ring. This information is critical for understanding the molecule's electronic properties and reactivity.

Table 1: Representative Crystal Data for Substituted Isoxazole Carboxylic Acids This table presents data for related compounds to illustrate typical crystallographic parameters.

Parameter5-Methylisoxazole-4-carboxylic acid iucr.org5-Methylisoxazole-3-carboxylic acid nih.gov
Molecular Formula C₅H₅NO₃C₅H₅NO₃
Molecular Weight 127.10127.10
Crystal System OrthorhombicTriclinic
Space Group P n m aP1
Unit Cell Dimensions a = 7.2540 (15) Åb = 6.4700 (13) Åc = 12.273 (3) Åa = 4.9125 (10) Åb = 5.6909 (11) Åc = 10.464 (2) Åα = 82.21 (3)°β = 79.72 (3)°γ = 78.96 (3)°
Volume (V) 576.0 (2) ų280.96 (10) ų
Molecules per unit cell (Z) 42
Key Intermolecular Forces O-H···N hydrogen bondsC-H···O hydrogen bondsO-H···O hydrogen bondsπ–π stacking

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent techniques employed for this purpose.

HPLC is a robust and widely used method for the analysis and purification of isoxazole-based carboxylic acids. sielc.comsielc.com The technique is particularly well-suited for non-volatile and thermally sensitive compounds like this compound.

A typical approach involves reverse-phase (RP) HPLC, where the compound is separated on a nonpolar stationary phase (like C8 or C18) with a polar mobile phase. sielc.comnih.gov For related compounds such as 5-Methylisoxazole-4-carboxylic acid, a mobile phase consisting of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid) is effective. sielc.com The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. Detection is commonly performed using a UV detector. nih.gov

Validated HPLC methods for carboxylic acids demonstrate high precision and linearity over a defined concentration range. nih.gov For example, a method for a different carboxylic acid metabolite showed within-day and between-day precision values in the low single-digit percentages (1.0-4.8%) and excellent linearity (r² > 0.999), highlighting the reliability of HPLC for quantitative analysis. nih.gov Such methods can be adapted for the routine purity assessment of this compound.

Table 2: Typical HPLC Parameters for Carboxylic Acid Analysis This table presents a generalized set of conditions based on methods for related analytes.

ParameterTypical Condition
Technique Reverse-Phase (RP) HPLC
Stationary Phase (Column) Nova-pak C₈, 5 µm nih.gov or Newcrom R1 sielc.comsielc.com
Mobile Phase Acetonitrile/Water/Acid (e.g., Phosphoric or Formic Acid) sielc.comsielc.comnih.gov
Detector UV (e.g., at 220 nm) nih.gov
Flow Rate ~0.9 - 1.0 mL/min nih.gov
Purpose Purity assessment, isolation, pharmacokinetic studies sielc.comsielc.comnih.gov

Direct analysis of carboxylic acids by Gas Chromatography (GC) is often challenging due to their low volatility and high polarity, which can lead to poor peak shapes and adsorption onto the column. colostate.edu To overcome these issues, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar derivative prior to GC analysis. colostate.eduresearchgate.net

Common derivatization strategies include:

Alkylation (Esterification): The carboxylic acid is converted into an ester, most commonly a methyl ester. colostate.edu

Silylation: The active hydrogen of the carboxyl group is replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. colostate.edu

Once derivatized, the compound can be effectively separated and analyzed. A validated GC method developed for an impurity in 5-methyl-4-isoxazole carboxylic acid provides a relevant example of instrumental conditions. orientjchem.orgresearchgate.net This method utilizes a DB-624 capillary column with a Flame Ionization Detector (FID) and nitrogen as the carrier gas. researchgate.net The successful development of such methods underscores the capability of GC to perform sensitive and selective analysis of isoxazole-related compounds after appropriate sample preparation. orientjchem.orgresearchgate.net

Table 3: Example GC Parameters for Analysis of an Isoxazole-Related Compound Based on a method for determining an impurity in 5-methyl-4-isoxazole carboxylic acid. researchgate.net

ParameterCondition
Instrument Gas Chromatograph with FID
Stationary Phase (Column) DB-624, 60 m × 0.53 mm ID, 3.0 µm film thickness
Carrier Gas Nitrogen
Flow Rate 5.0 mL/min
Injector Temperature 150°C
Detector Temperature 260°C
Oven Program A temperature program is utilized researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined values are then compared against the theoretically calculated percentages based on its empirical formula, C₄H₃NO₃. sigmaaldrich.com

This comparison serves as a crucial check of purity and a confirmation of the compound's elemental composition. cdnsciencepub.com A close correlation between the found and calculated values provides strong evidence for the correct chemical identity of the synthesized compound. This technique is routinely cited in the characterization of new isoxazole derivatives. cdnsciencepub.com

Table 4: Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.011448.04442.52%
HydrogenH1.00833.0242.68%
NitrogenN14.007114.00712.39%
OxygenO15.999347.99742.45%
Total C₄H₃NO₃ --113.072 100.00%

Computational Chemistry and Theoretical Studies on Isoxazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of isoxazole-5-carboxylic acid at the atomic level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular reactivity. For isoxazole (B147169) derivatives, this energy gap typically falls in the range of 4.0 to 6.0 electron volts (eV), indicating moderate electronic stability. A smaller HOMO-LUMO gap suggests higher reactivity. In the context of this compound derivatives, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attacks, which is vital for understanding their reaction mechanisms. nih.govresearchgate.net For instance, the LUMO of a chloromethyl group on a related dihydrothis compound at -4.2 eV suggests high reactivity towards nucleophiles.

Table 1: Frontier Molecular Orbital (FMO) Properties of Isoxazole Derivatives.
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Related Isoxazole Derivatives--4.0 - 6.0
3-(Chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid--4.2-

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. dtic.mil The MEP map illustrates regions of negative and positive electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the MEP map would show a region of high negative potential around the oxygen atoms of the carboxylic acid group, indicating their propensity to act as hydrogen bond acceptors. nih.gov Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, making it a hydrogen bond donor. These electrostatic features are critical in determining how the molecule will bind to a biological target. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution, charge transfer, and bonding interactions within a molecule. researchgate.net For this compound, NBO analysis can reveal the extent of electron delocalization between the isoxazole ring and the carboxylic acid group. It helps in understanding the nature of the intramolecular hydrogen bonds and other stabilizing interactions. nih.gov This analysis can quantify the donor-acceptor interactions, providing insights into the molecule's electronic stability and reactivity. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nuv.ac.in This method is widely used in drug design to understand the binding modes and affinities of potential drug candidates. nih.govnih.gov For this compound derivatives, docking studies have been employed to investigate their interactions with various biological targets, such as cyclooxygenase (COX) enzymes, xanthine (B1682287) oxidase, and the farnesoid X receptor (FXR). nih.govnih.govmdpi.com These studies have shown that the carboxylic acid group often forms key hydrogen bond interactions with amino acid residues in the active site of the target protein. acs.orgdundee.ac.uk

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the study of its stability and conformational changes over time. frontiersin.orgnih.gov MD simulations of isoxazole derivatives complexed with their targets have been used to assess the stability of the binding pose predicted by docking and to analyze the network of interactions that stabilize the complex. frontiersin.orgacs.org

Table 2: Molecular Docking and Dynamics Simulation Studies of Isoxazole Derivatives.
Derivative ClassTargetKey FindingsReference
Phenyl-isoxazole-carboxamidesCOX EnzymesDocking studies revealed potential binding interactions. nih.gov
Isoxazole derivativesFarnesoid X Receptor (FXR)MD simulations explored binding modes and interactions. mdpi.comnih.gov
5-(1H-indol-5-yl)isoxazole-3-carboxylic acidsXanthine Oxidase (XO)Docking showed key interactions similar to known inhibitors. nih.gov
Trisubstituted IsoxazolesRetinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt)In silico docking guided SAR studies. dundee.ac.uk
Isoxazole derivativesCarbonic AnhydraseMD simulations and MMPBSA study unraveled the binding mechanism. acs.org

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the biological activity of a lead compound. SAR studies involve systematically modifying the chemical structure of a molecule and observing the effect on its biological activity. nih.govacs.org For isoxazole derivatives, SAR studies have been instrumental in identifying the key structural features required for their activity against various targets. acs.orgresearchgate.net For instance, studies on trisubstituted isoxazoles have highlighted the necessity of a hydrogen bond donor moiety at the C-5 position for potent activity. acs.orgdundee.ac.uk

In Silico Prediction of Bioavailability and Drug-Likeness Parameters (e.g., Lipinski's Rule of Five)

In the realm of drug discovery and development, computational tools are invaluable for predicting the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME). These predictions help to identify candidates with a higher probability of success, thereby saving time and resources. For this compound and its derivatives, in silico methods are employed to assess their potential as orally available drugs.

A cornerstone of this assessment is Lipinski's Rule of Five, a set of guidelines used to evaluate the drug-likeness of a chemical compound. nih.govfrontiersin.orgnih.gov The rule states that orally active drugs generally have:

A molecular weight of 500 daltons or less.

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A calculated octanol-water partition coefficient (logP) not greater than 5.

Computational platforms like SwissADME and Molinspiration are frequently used to calculate these and other physicochemical properties for isoxazole derivatives. nih.govfrontiersin.orgnih.govresearchgate.net Studies on various isoxazole-containing compounds indicate that they often comply with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. frontiersin.orgrsc.org Beyond Lipinski's rule, other parameters such as the topological polar surface area (TPSA), which is a good predictor of drug absorption, are also calculated. For many isoxazole derivatives, these in silico analyses have shown favorable ADME profiles. nih.govjaptronline.com

The predicted drug-likeness parameters for the parent compound, this compound, are summarized in the table below. These values, calculated using computational models, indicate that the molecule adheres to Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral bioavailability.

ParameterPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (g/mol)127.08≤ 500Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes
logP (Octanol-Water Partition Coefficient)0.5-1.0 (approx.)≤ 5Yes
Topological Polar Surface Area (TPSA) (Ų)66.14≤ 140Yes

Computational Elucidation of Reaction Mechanisms and Pathways

Theoretical chemistry provides powerful tools for investigating the intricate details of chemical reactions at the molecular level. For this compound and related compounds, computational methods, particularly Density Functional Theory (DFT), are employed to elucidate reaction mechanisms, understand selectivity, and predict the stability of intermediates and transition states. acs.orgacs.orgnih.govresearchgate.net

Computational studies have been instrumental in understanding a variety of reactions involving the isoxazole ring:

Cycloaddition Reactions: The [3+2] cycloaddition of nitrile oxides with alkynes or alkenes is a fundamental method for synthesizing the isoxazole ring. nih.gov DFT calculations help to explain the regioselectivity of these reactions by analyzing the energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants. nih.gov

Rearrangements and Isomerizations: Isoxazole derivatives can undergo complex rearrangements. For instance, the base-catalyzed thermal rearrangement of isoxazoles has been studied using DFT, revealing that the Boulton-Katritzky rearrangement is often the most favorable pathway. acs.org These computational models map out the entire reaction coordinate, identifying the lowest energy pathways and the structures of transient intermediates. acs.org

Synthesis from Carboxylic Acids: Efficient methods for synthesizing substituted oxazoles and isoxazoles directly from carboxylic acids have been developed. acs.org Plausible reaction mechanisms for these transformations are often proposed based on DFT calculations, which can model the in-situ activation of the carboxylic acid and the subsequent cyclization steps. acs.org

Thermal Decomposition: The pyrolysis of isoxazole has been investigated through computational studies to understand its decomposition channels. DFT and ab initio calculations have been used to determine the activation barriers for different pathways, suggesting that the major products, carbon monoxide and acetonitrile, are formed through a mechanism different from what was previously proposed experimentally. acs.org

The table below summarizes key applications of computational chemistry in elucidating the reaction mechanisms of isoxazoles.

Reaction TypeComputational MethodKey Insights from Computational Studies
[3+2] CycloadditionDFT (B3LYP/6-31G(d,p))Explanation of regioselectivity through analysis of HOMO-LUMO energy gaps. nih.gov
Base-Catalyzed RearrangementDFTIdentification of the Boulton-Katritzky rearrangement as the kinetically favored pathway over other competitive routes. acs.org
Thermal DecompositionDFT, ab initio (MP4, QCISD(T))Proposal of a new, lower-energy pathway for unimolecular decomposition, clarifying the formation of major and minor products. acs.org
Synthesis from Carboxylic AcidsDFTModeling of in-situ activation of the carboxylic acid and subsequent nucleophilic attack and cyclization to form the isoxazole/oxazole (B20620) ring. acs.org
Catalyzed Annulation ReactionsDFTElucidation of multi-step catalytic cycles, including the formation of α-imino metal carbenes and subsequent electrocyclization events. rsc.org

Investigation of Biological Activities and Molecular Mechanisms of Action of Isoxazole 5 Carboxylic Acid Derivatives

Anticancer and Antiproliferative Activities

Isoxazole-5-carboxylic acid derivatives have emerged as a promising class of compounds with significant potential in oncology. Extensive research has demonstrated their ability to inhibit the growth of various cancer cell lines, operating through multiple, distinct molecular pathways.

A key mechanism underlying the anticancer effects of this compound derivatives is their ability to induce programmed cell death, or apoptosis, and to halt the cell division cycle in cancer cells. For instance, a series of synthesized indole-3-isoxazole-5-carboxamide derivatives have been shown to be effective against hepatocellular carcinoma cells. acs.org Specific compounds from this series were found to cause cell cycle arrest in the G0/G1 phase in Huh7 liver cancer cells. researchgate.net This arrest is associated with a significant decrease in the levels of cyclin-dependent kinase 4 (CDK4), a key regulator of the G1 phase of the cell cycle. researchgate.net Furthermore, studies on other isoxazole (B147169) derivatives have confirmed their capacity to inhibit cancer cell growth and trigger apoptosis. ontosight.ai

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer drugs. Several isoxazole derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.net By disrupting the dynamics of microtubule assembly and disassembly, these compounds interfere with the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptotic cell death in cancer cells. This mechanism is shared with well-established anticancer agents and highlights a significant avenue for the therapeutic application of isoxazole derivatives.

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a common feature of cancer. Casein kinase 1 delta (CK1δ) is a serine/threonine-specific protein kinase implicated in proliferative disorders. mdpi.com Certain 3,4-diaryl-isoxazole derivatives have been identified as potent inhibitors of CK1δ. mdpi.comnih.gov For example, one such isoxazole was reported as a nanomolar inhibitor of CK1δ with an IC₅₀ value of 0.033 µM. mdpi.com The development of isoxazole-based inhibitors has been guided by structure-based drug design, modifying the core structure to enhance binding to the ATP-binding pocket of the kinase. mdpi.com The inhibitory activity of these compounds underscores their potential as targeted therapies for cancers associated with aberrant CK1δ signaling.

Table 1: Inhibition of Casein Kinase 1δ (CK1δ) by Isoxazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Example Target Kinase IC₅₀ (µM) Reference
3,4-Diaryl-isoxazole Isoxazole 8 CK1δ 0.033 mdpi.com

The rapid proliferation of cancer cells requires a substantial supply of nucleotides for DNA and RNA synthesis. The de novo pyrimidine (B1678525) synthesis pathway is a key metabolic route for producing these essential building blocks, and its inhibition is a validated anticancer strategy. nih.gov The isoxazole derivative Leflunomide, which is converted to its active metabolite A77 1726, targets this pathway by inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). rsc.org DHODH catalyzes a critical step in pyrimidine biosynthesis. rsc.org By blocking this enzyme, isoxazole derivatives can deplete the pyrimidine pool, thereby inhibiting T-cell proliferation and demonstrating immunosuppressive effects that have also been harnessed for anticancer applications. rsc.org This metabolic interference is particularly effective against rapidly dividing cells, such as those found in glioblastoma. nih.gov

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral, Antiprotozoal, Antitubercular)

This compound and its derivatives exhibit a broad and potent antimicrobial spectrum, positioning them as valuable leads in the fight against a wide range of infectious diseases. kuey.netresearchgate.net Their activity spans bacteria, fungi, viruses, protozoa, and mycobacteria. ontosight.aikuey.netijcrt.org

Research has demonstrated the efficacy of these compounds against various pathogens. For instance, certain isoxazole derivatives show significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans. rsc.orgnih.gov

Antiviral studies have shown that isoxazole-amide derivatives containing an acylhydrazone moiety possess potent activity against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Other derivatives, such as adamantylmethyl esters of 5-aminoisoxazole-3-carboxylic acid, have been investigated for their activity against the tick-borne encephalitis virus (TBEV), a flavivirus. nih.gov Furthermore, the isoxazole scaffold has been incorporated into compounds showing activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). kuey.net

Antiprotozoal activity has also been documented. A study on 3,4,5-trisubstituted isoxazoles revealed their efficacy against the promastigote form of Leishmania amazonensis and the epimastigote form of Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. nih.gov The most potent compounds in this study were 3-N-acylhydrazone isoxazoles bearing a bithiophene core. nih.gov

Antitubercular activity is a particularly promising area for this compound derivatives. Numerous studies have reported the synthesis of derivatives with potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. acs.orgnih.govacs.orgnih.gov For example, 5-[(E)-2-arylethenyl]-3-isoxazolecarboxylic acid alkyl esters and 5-phenyl-3-isoxazolecarboxylic acid ethyl esters have shown submicromolar to nanomolar minimum inhibitory concentrations (MIC) against replicating Mtb. acs.orgacs.org

Table 2: Antitubercular Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Series Specific Derivative Example Target Organism MIC (µg/mL) Reference
Urea (B33335) variant of 5-phenyl-3-isoxazolecarboxylic acid methyl ester 3,4-Dichlorophenyl derivative (4t) Mtb H37Rv 0.25 nih.gov
Thiourea (B124793) variant of 5-phenyl-3-isoxazolecarboxylic acid methyl ester 4-chlorophenyl congener (5f) Mtb H37Rv 1 nih.gov
5-[(E)-2-arylethenyl]-3-isoxazolecarboxylic acid alkyl ester Compound 9 (m-CF₃) Replicating Mtb 0.73 µM acs.org

The antimicrobial effects of this compound derivatives are achieved by targeting and disrupting vital cellular processes and enzymes within the pathogens. kuey.net These mechanisms often involve the inhibition of bacterial cell wall synthesis by interfering with peptidoglycan biosynthesis, or the disruption of protein and nucleic acid synthesis. kuey.net

A specific molecular target has been identified for some derivatives. For instance, certain (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been shown to inhibit bacterial serine acetyltransferase (SAT). nih.gov One hit compound from this series acted as a competitive inhibitor of the enzyme with respect to acetyl-CoA, displaying a Kᵢ of 64 ± 12 μM. nih.gov SAT is involved in the cysteine biosynthesis pathway, which is crucial for bacterial survival. By inhibiting this enzyme, these isoxazole derivatives can disrupt essential metabolic functions in bacteria, presenting a novel approach for developing antibacterial adjuvants.

Anti-inflammatory and Immunomodulatory Properties

The isoxazole scaffold is a cornerstone in the development of compounds with potent anti-inflammatory and immunomodulatory effects. These properties are primarily attributed to their ability to inhibit key enzymes and modulate pathways involved in the inflammatory cascade and immune response.

Cyclooxygenase (COX) Inhibition

A significant mechanism behind the anti-inflammatory activity of isoxazole derivatives is their inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov Some isoxazole derivatives, such as celecoxib, etoricoxib, and valdecoxib, are well-known for their selective inhibition of COX-2. nih.gov This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Research has shown that isoxazole-carboxamide derivatives can exhibit potent inhibitory activities against both COX-1 and COX-2 enzymes. nih.govresearchgate.net For example, in one study, the most potent compound against both enzymes was A13, with IC₅₀ values of 64 nM and 13 nM for COX-1 and COX-2, respectively. nih.gov Another compound, B2, demonstrated high selectivity for COX-2 with a selectivity ratio of 20.7. nih.gov The structural features of these derivatives, such as the substitution patterns on the phenyl rings and the isoxazole core, are crucial for their binding affinity and selectivity towards COX enzymes. nih.govnih.gov

Leukotriene Biosynthesis Pathway Modulation (e.g., FLAP inhibition)

In addition to COX inhibition, isoxazole derivatives have been investigated as modulators of the leukotriene biosynthesis pathway. google.comnih.gov Leukotrienes are potent pro-inflammatory mediators synthesized by the enzyme 5-lipoxygenase (5-LOX), which is activated by the 5-lipoxygenase-activating protein (FLAP). google.comresearchgate.net Inhibiting this pathway can provide significant anti-inflammatory benefits, particularly in respiratory diseases like asthma. google.comnih.gov

A series of 4,5-diaryl-isoxazole-3-carboxylic acids have been identified as potent inhibitors of cellular 5-LOX product synthesis, seemingly by targeting FLAP. nih.gov For instance, compounds 39 and 40 from this series potently inhibited cellular 5-LO product synthesis with IC₅₀ values of 0.24 μM each, while showing weak inhibition of the 5-LO enzyme itself. nih.gov This suggests that their mechanism of action is likely through the inhibition of FLAP. nih.gov Other isoxazole derivatives have also demonstrated direct inhibitory effects on the 5-LOX enzyme. nih.gov

Effects on Humoral and Cellular Immune Responses

Isoxazole derivatives can exert immunomodulatory effects by influencing both humoral and cellular immunity. mdpi.commdpi.comnih.gov These effects can be either immunosuppressive or immunostimulatory, depending on the specific chemical structure of the derivative. mdpi.comnih.gov

For example, some 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes have shown suppressive effects on humoral and cellular immune responses in mice. mdpi.comnih.govnih.gov Conversely, the 4-chlorophenylamide of 5-amino-3-methyl-4-isoxazolecarboxylic acid was found to have a strong stimulating effect on both types of immune responses. mdpi.com Certain derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A. mdpi.com The immunomodulatory activity of these compounds is often linked to the isoxazole ring and the nature of its substituents. nih.gov

Neuroprotective and Central Nervous System Activities

The isoxazole nucleus is a key structural motif in compounds that interact with the central nervous system, exhibiting a range of activities from anticonvulsant and antidepressant effects to receptor modulation.

Anticonvulsant and Antidepressant Effects

The investigation of isoxazole derivatives has revealed their potential as anticonvulsant agents. nih.gov A series of potent anti-maximal electroshock (MES) analogues were developed from the condensation of cyclic 1,3-diketo esters with 3- and 5-aminoisoxazole derivatives. nih.gov Notably, the tert-butyl ester (compound 8) in the 3-amino series showed an oral ED₅₀ of 28.1 mg/kg in rats. nih.gov The mechanism of action for some of these anticonvulsant isoxazoles remains to be fully elucidated, as they have tested negative in sodium channel binding studies and against various chemoconvulsants. nih.gov

In addition to anticonvulsant properties, some isoxazole derivatives have been explored for their potential antidepressant effects, although this area is less extensively documented in the provided context. nih.gov

Agonism of Specific Receptors (e.g., AMPA receptor)

A significant area of research for isoxazole derivatives in the CNS is their interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. bohrium.comresearchgate.netnih.gov The AMPA receptor is a key ionotropic glutamate (B1630785) receptor that mediates the majority of fast excitatory synaptic transmission in the brain. researchgate.netnih.gov The prototypical agonist for this receptor is AMPA itself, an isoxazole derivative. bohrium.comnih.gov

Structure-activity relationship studies have shown that the nature of the substituent at the 5-position of the isoxazole ring influences the compound's affinity and efficacy at the AMPA receptor. bohrium.com For instance, analogues with propyl or isopropyl groups are only slightly weaker agonists than AMPA, whereas those with bulkier groups like butyl or isobutyl are significantly weaker. bohrium.com The development of both agonists and antagonists for the AMPA receptor is a field of active research, with potential therapeutic applications in neurological and psychiatric disorders. nih.govbohrium.com For example, (RS)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid (ATPO) has been identified as a potent and selective competitive AMPA receptor antagonist. nih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase, Histone Deacetylases (HDACs))

Derivatives of this compound have been the subject of extensive research to evaluate their potential as enzyme inhibitors, with significant findings in the context of α-glucosidase and Histone Deacetylases (HDACs).

α-Glucosidase Inhibition:

α-Glucosidase inhibitors are crucial in the management of type 2 diabetes. benthamdirect.com The development of novel, non-sugar-based inhibitors is an area of high demand to overcome the gastrointestinal side effects associated with current therapies. benthamdirect.comingentaconnect.com Several studies have demonstrated that isoxazole derivatives can be potent α-glucosidase inhibitors.

For instance, a series of 5-arylisoxazole-glucose hybrids showed significant inhibitory activity against α-glucosidase, with IC50 values ranging from 4.8 to 140.2 μM, which is considerably more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 μM). researchgate.net Kinetic studies of the most potent compound in this series, compound 9c, revealed a competitive mode of inhibition with a Ki value of 4.8 μM. researchgate.net Another study on 5-arylisoxazole-1,3,4-thiadiazole hybrids identified a lead compound, ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate (5j), with an IC50 value of 180.1 μM. benthamdirect.comingentaconnect.comeurekaselect.com Kinetic analysis of this compound also indicated a competitive inhibition mechanism. benthamdirect.comingentaconnect.comeurekaselect.com

The structure-activity relationship studies suggest that the nature of the substituent on the aryl ring attached to the isoxazole core significantly influences the inhibitory potency. researchgate.net Molecular docking studies have further elucidated the binding modes, indicating that the sugar moiety in hybrid compounds can form important hydrogen bonds with the active site residues of the enzyme. researchgate.net

Interactive Data Table: α-Glucosidase Inhibition by Isoxazole Derivatives

Compound ClassLead CompoundIC50 (μM)Standard (Acarbose) IC50 (μM)Inhibition ModeReference
5-Arylisoxazole-glucose hybridsCompound 9c4.8750.0Competitive researchgate.net
5-Arylisoxazole-glucose hybridsCompound 9a292.2750.2Not specified researchgate.net
5-Arylisoxazole-1,3,4-thiadiazole hybridsCompound 5j180.1750.0Competitive benthamdirect.comingentaconnect.comeurekaselect.com
5-Arylisoxazole-glucose hybridsDerivative 5b115.6750.0Not specified researchgate.net

Histone Deacetylase (HDAC) Inhibition:

HDACs are a class of enzymes that play a critical role in epigenetic gene regulation, and their dysregulation is linked to various cancers, making them a key target for cancer therapy. nih.gov Isoxazole-containing compounds have been investigated as HDAC inhibitors, often as bioisosteric replacements for the hydroxamic acid group, which is a common zinc-binding group (ZBG) in many existing HDAC inhibitors but is associated with genotoxicity. unica.ittandfonline.com

In the search for non-hydroximate HDAC inhibitors, the isoxazole ring itself has been explored as a novel zinc-binding group. researchgate.net For example, a new class of inhibitors based on a 3-hydroxy-isoxazole scaffold was identified. unica.ittandfonline.com In vitro testing of these derivatives demonstrated potent HDAC6 inhibition, with the most effective candidate achieving an IC50 of 700 nM. unica.ittandfonline.com These findings suggest that the 3-hydroxy-isoxazole scaffold is a promising alternative to the traditional hydroxamic acid moiety. unica.ittandfonline.com

Interactive Data Table: HDAC Inhibition by Isoxazole Derivatives

Compound ClassKey FeatureTargetPotencySignificanceReference
Isoxazole-linker hydroxamic acidsIsoxazole in linker regionHDAC3, HDAC6Nanomolar IC50Increased isoform selectivity nih.gov
3-Hydroxy-isoxazole derivatives3-hydroxy-isoxazole as ZBGHDAC6IC50 = 700 nMNovel non-hydroxamate ZBG unica.ittandfonline.com
Isoxazole as ZBGComputational designHDAC8Acceptable fitnessPotential to overcome hydroxamate toxicity researchgate.net

Comprehensive Elucidation of Molecular Targets and Downstream Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with a variety of molecular targets, leading to the modulation of specific downstream signaling pathways.

Oncogenic and Inflammatory Pathways:

HDACs and Gene Expression: As HDAC inhibitors, isoxazole derivatives can increase the acetylation of histone and non-histone proteins. nih.govtandfonline.com For example, inhibition of HDAC6, a primarily cytoplasmic enzyme, affects the acetylation of proteins like α-tubulin. tandfonline.com This modulation of acetylation can alter gene expression, including the transcription of tumor suppressor genes, leading to anti-proliferative effects in cancer cells. nih.gov

TBK1/IKKε Signaling: The drug amlexanox, which contains an this compound moiety, and its derivatives are inhibitors of the noncanonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε. escholarship.org These kinases are involved in inflammatory and metabolic signaling. Their inhibition can enhance energy expenditure and improve insulin (B600854) sensitivity, highlighting a downstream effect on metabolic pathways. escholarship.org

JNK Signaling Pathway: A synthetic isoxazole ursolic amide derivative has been shown to exert anti-tumor effects against osteosarcoma cells by inhibiting the JNK signaling pathway. researchgate.net This was demonstrated by a significant reduction in the phosphorylation of c-Jun, a key downstream effector of JNK1. researchgate.net

Hormonal and Metabolic Pathways:

Androgen Receptor Signaling: Steroids featuring an isoxazole fragment in their side chain have been found to act as inhibitors of androgen signaling. umtm.cz Certain derivatives can diminish the transcriptional activity of the androgen receptor (AR) and decrease its protein levels in prostate cancer cell lines. This directly interferes with the AR signaling pathway, which is critical for the growth and progression of prostate cancer. umtm.cz

CYP17A1 Inhibition: Isoxazolyl steroids have also been shown to moderately inhibit the activity of human CYP17A1, an enzyme involved in testosterone (B1683101) biosynthesis. umtm.cz This represents another mechanism by which these compounds can interfere with androgen-dependent pathways.

Xanthine (B1682287) Oxidase (XO) Inhibition: A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been identified as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that produces uric acid. The lead compound from this series exhibited mixed-type inhibition and showed significantly higher potency than the clinical drug allopurinol, indicating its potential for modulating this metabolic pathway in conditions like gout.

Neuromodulatory Pathways:

AMPA Receptor Modulation: Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These receptors are critical for nociceptive transmission. The derivatives were found to inhibit AMPA receptor activity and alter their biophysical properties, including deactivation and desensitization kinetics. This interaction with ionotropic glutamate receptors points to a direct influence on synaptic transmission and neuronal excitability. nih.gov

Structure Activity Relationship Sar and Lead Optimization Studies

Systematic Variation of Substituents on the Isoxazole (B147169) Ring and Carboxylic Acid Moiety

The biological activity of isoxazole-5-carboxylic acid analogs can be significantly modulated by the systematic variation of substituents at different positions of the isoxazole ring and by modification of the carboxylic acid group.

Substituents on the Isoxazole Ring:

The isoxazole ring offers several positions for substitution, with the C3 and C4 positions being the most commonly explored for this compound derivatives. The nature of the substituent at these positions plays a crucial role in determining the compound's interaction with its biological target.

In the development of anti-tubercular agents based on the 5-phenyl-3-isoxazolecarboxylic acid ethyl ester scaffold, modifications have been focused on the substitution pattern of a side-chain aryl moiety. acs.org For instance, in a series of 5-phenyl-3-isoxazolecarboxylic acid ethyl ester derivatives, the introduction of various benzyloxy, benzylamino, and phenoxy groups at the C3 position was investigated. nih.govjohnshopkins.edu The position of these substituents on the phenyl ring was found to significantly affect anti-tubercular activity. acs.org

Furthermore, the introduction of lipophilic groups to the isoxazole scaffold has been shown to be a key determinant of activity for certain targets. For example, in the development of inhibitors for the system xc- transporter, the addition of lipophilic aryl groups at either the C4 or C5 position of the isoxazole ring markedly increased inhibitory activity. umt.edu

Modification of the Carboxylic Acid Moiety:

The carboxylic acid group at the C5 position is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions with the target protein. However, its acidic nature can sometimes lead to poor pharmacokinetic properties. nih.gov Therefore, bioisosteric replacement of the carboxylic acid is a common strategy in lead optimization.

Common bioisosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, sulfonamides, and other acidic heterocycles. nih.govdrughunter.com For example, replacing a carboxylic acid with a tetrazole ring has been shown to increase potency and improve oral bioavailability in some cases. drughunter.com In the context of isoxazole derivatives, esterification of the carboxylic acid is a frequent modification. For instance, ethyl esters of 5-phenyl-3-isoxazolecarboxylic acid have demonstrated potent anti-tubercular activity. acs.orgnih.govjohnshopkins.edu The ester moiety is thought to act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.

In a study on inhibitors of bacterial serine acetyltransferase, various modifications of the carboxylic acid group of (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were explored. semanticscholar.org It was found that while the carboxylic acid itself was important for activity, certain ester and amide derivatives also showed significant inhibitory potential. semanticscholar.orgnih.gov Specifically, bulky substituents on the amide nitrogen, such as a phenyl ring or adamantane, conferred higher affinity than smaller substituents. nih.gov

The following table summarizes the effects of some systematic variations on the activity of this compound analogs:

Position of Variation Substituent/Modification Observed Effect on Activity Target/Disease Reference
C3-phenyl groupBenzyloxy, benzylamino, phenoxyPotent anti-tubercular activityTuberculosis nih.govjohnshopkins.edu
C4 and C5 positionsLipophilic aryl groupsMarkedly increased inhibitory activitySystem xc- transporter umt.edu
C5-carboxylic acidEthyl esterPotent anti-tubercular activity (prodrug)Tuberculosis acs.orgnih.govjohnshopkins.edu
C3-carboxylic acidEster and amide derivativesMaintained or improved inhibitory activityBacterial Serine Acetyltransferase semanticscholar.orgnih.gov
C3-carboxamideBulky substituents (phenyl, adamantane)Higher affinityBacterial Serine Acetyltransferase nih.gov

Impact of Positional Isomerism on Pharmacological Profiles

The position of the carboxylic acid group on the isoxazole ring—creating isoxazole-3-carboxylic acid, isoxazole-4-carboxylic acid, and this compound isomers—has a profound impact on the pharmacological profile of the resulting compounds. This is due to the different electronic properties and spatial arrangement of the functional groups, which dictate how the molecule interacts with its biological target.

A study developing selective sphingosine-1-phosphate 1 (S1P1) receptor agonists synthesized and evaluated a series of isoxazoles derived from both isoxazole-3-carboxylic acids and isoxazole-5-carboxylic acids. nih.gov This highlights that the specific placement of the carboxylic acid is a key determinant in achieving receptor selectivity and agonist activity.

In another example, a study of inhibitors for bacterial serine acetyltransferase based on a (2-aminooxazol-4-yl)isoxazole core found that the isoxazole-3-carboxylic acid scaffold was crucial for activity. semanticscholar.orgnih.gov When the isoxazole ring was replaced with an N-methylpyrazole, a reduction in inhibitory activity was observed, demonstrating the importance of the isoxazole scaffold itself. nih.gov

Furthermore, research on 4-substituted isoxazoles has shown that those with π-electron-withdrawing substituents at the C4-position exhibit enhanced C4–C5 bond polarity, making them structurally similar to Michael acceptors. researchgate.net This is in contrast to their 5-substituted regioisomers, which have diminished C4–C5 bond polarity. researchgate.net This fundamental difference in electronic structure can lead to distinct reactivity and biological activities.

The table below illustrates the importance of positional isomerism in isoxazole-based drug design:

Isoxazole Isomer Biological Target/Activity Key Findings Reference
Isoxazole-3-carboxylic acid & this compoundS1P1 receptor agonistsBoth scaffolds were explored to develop selective agonists, indicating distinct pharmacological profiles. nih.gov
Isoxazole-3-carboxylic acidBacterial Serine Acetyltransferase inhibitorsThe isoxazole-3-carboxylic acid core was found to be important for inhibitory activity. semanticscholar.orgnih.gov
Isoxazole-4-carboxylic acidMichael acceptorsC4-substitution with electron-withdrawing groups leads to unique electronic properties compared to C5-substituted isomers. researchgate.net

Rational Design Strategies for Enhancing Potency, Selectivity, and Reducing Off-Target Effects

Rational drug design plays a pivotal role in optimizing the therapeutic potential of this compound analogs. These strategies involve a deep understanding of the target structure and the SAR of the ligand series to guide the synthesis of more potent and selective compounds with fewer off-target effects.

A prominent example is the rational design of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters as inhibitors of Mycobacterium tuberculosis. acs.orgnih.govjohnshopkins.edu Starting from initial hits, a rational approach was used to design new analogs with improved activity. acs.org This involved investigating the effect of the aromatic substitution pattern of a benzyloxy moiety, which was shown to significantly influence potency. acs.org The resulting derivatives exhibited nanomolar activity against replicating bacteria and low micromolar activity against non-replicating bacteria, along with excellent selectivity towards M. tuberculosis. nih.govjohnshopkins.edu

Another strategy involves the use of bioisosteric replacements to improve physicochemical properties and reduce off-target effects. Replacing a carboxylic acid with a less acidic heterocycle, for instance, can improve membrane permeability and oral bioavailability. In the context of developing inhibitors for aldo-keto reductase 1C3 (AKR1C3), a benzoic acid moiety was replaced with an acidic hydroxyazolecarbonylic scaffold to diminish off-target effects on related enzymes like AKR1C2 and cyclooxygenases. brad.ac.uk

Structure-based design, often aided by X-ray crystallography and computational modeling, is a powerful tool for rational drug design. In the development of allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), SAR studies were guided by in silico docking. acs.org This led to the exploration of the C-5 position of the isoxazole ring to investigate the hydrogen bonding character of substituents, resulting in the design of a focused library of derivatives with improved potency. acs.org

The following table summarizes some rational design strategies applied to isoxazolecarboxylic acid derivatives:

Strategy Target/Disease Outcome Reference
Systematic variation of aryl substituentsMycobacterium tuberculosisEnhanced potency and selectivity acs.orgnih.govjohnshopkins.edu
Bioisosteric replacement of carboxylic acidAldo-keto reductase 1C3 (AKR1C3)Reduced off-target effects brad.ac.uk
In silico docking and structure-based designRetinoic-acid-receptor-related orphan receptor γt (RORγt)Improved potency through optimized hydrogen bonding acs.org

Development and Analysis of Structure-Activity Databases for this compound Analogs

The systematic exploration of the SAR of this compound analogs generates a vast amount of data. The development and analysis of dedicated structure-activity databases are crucial for organizing this information, identifying key trends, and guiding future drug discovery efforts. While a publicly available, comprehensive database solely for this compound analogs may not be explicitly documented, the principles of its creation and use are evident in numerous research publications.

The creation of such a database would involve compiling information from various studies, including:

Chemical Structure: The precise chemical structure of each analog, including stereochemistry.

Biological Activity: Quantitative measures of potency (e.g., IC₅₀, EC₅₀, Kᵢ) against the primary target and any off-targets.

Physicochemical Properties: Data on solubility, lipophilicity (logP/logD), pKa, and membrane permeability. acs.org

Pharmacokinetic Data: Information on absorption, distribution, metabolism, and excretion (ADME).

Analysis of this database would allow researchers to:

Identify SAR Trends: For example, determining that electron-withdrawing groups at a specific position consistently increase potency.

Develop Quantitative Structure-Activity Relationship (QSAR) Models: These models can predict the activity of novel, unsynthesized compounds.

Guide Library Design: The database can be used to design focused libraries of compounds with a higher probability of success.

For instance, a study on a series of 5-phenyl-3-isoxazolecarboxylic acid methyl ester-based urea (B33335) and thiourea (B124793) derivatives as anti-tubercular agents generated data on the in vitro activity against drug-susceptible and drug-resistant M. tuberculosis, as well as cytotoxicity data. nih.gov An in silico ADME/T study was also performed. nih.gov Compiling this data for the entire series into a database would allow for a comprehensive analysis of the SAR, such as the observation that a 3,4-dichlorophenyl derivative among the urea library exhibited optimal potency. nih.gov

Pharmacophore Mapping and Ligand-Based Design Approaches

In the absence of a high-resolution crystal structure of the biological target, pharmacophore mapping and ligand-based design are invaluable tools for the discovery and optimization of this compound derivatives. These approaches rely on the principle that a group of active molecules shares common three-dimensional features (a pharmacophore) that are essential for binding to the target.

A pharmacophore model typically consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. Once a pharmacophore model is developed based on a set of known active compounds, it can be used to:

Virtually screen large compound libraries to identify new molecules that fit the model.

Guide the design of new analogs with improved binding affinity.

An example of this approach is the development of inhibitors for the system xc- transporter. Based on the SAR of a series of isoxazole analogs, a preliminary pharmacophore model was constructed to provide insight into the structural requirements for binding. nih.govnih.gov This model helped to rationalize the observed activities of different analogs and can guide the design of future inhibitors.

Ligand-based design was also employed in the development of inhibitors for the protein kinase CK1δ. mdpi.com The design of new inhibitors was based on a known pharmacophore model for kinase inhibitors, which defines distinct sub-sites within the ATP binding pocket. mdpi.com By understanding the predicted binding mode of a lead isoxazole compound, researchers were able to design modifications to extend the pharmacophore and exploit interactions with other regions of the binding pocket. mdpi.com

The following table outlines the application of pharmacophore mapping and ligand-based design for isoxazole derivatives:

Approach Biological Target Application Reference
Pharmacophore ModelingSystem xc- transporterTo understand SAR and guide the design of new inhibitors. nih.govnih.gov
Ligand-Based DesignProtein kinase CK1δTo extend the pharmacophore of a lead compound and improve binding affinity. mdpi.com

Medicinal Chemistry Applications and Drug Discovery Potential

Isoxazole-5-carboxylic Acid as a Privileged Scaffold for Therapeutic Agent Development

The isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural unit is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. nih.gov The isoxazole moiety's value stems from its unique electronic properties, its ability to participate in various non-covalent interactions with biological targets, and its relative stability and synthetic accessibility. nih.govresearchgate.net The weaker nitrogen-oxygen bond within the isoxazole ring presents a potential site for ring cleavage, which can be a factor in its mechanism of action and metabolism. researchgate.net

Specifically, the this compound framework offers a particularly valuable starting point for drug design. The carboxylic acid group provides a handle for forming various derivatives, such as amides and esters, allowing for the fine-tuning of a molecule's physicochemical properties, including solubility and its ability to interact with biological targets. researchgate.net This functional group versatility is crucial in pharmaceutical development for optimizing pharmacokinetic profiles and introducing specific binding interactions. The isoxazole core acts as a stable scaffold that can be systematically modified with different substituents to explore structure-activity relationships (SAR) and develop compounds with enhanced potency and selectivity for a given biological target. ijcrt.org Numerous isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects. ijcrt.orgontosight.ai

Design and Synthesis of Novel Drug Candidates Based on this compound

The synthetic tractability of the this compound scaffold allows for the creation of large libraries of diverse compounds for high-throughput screening. A common and versatile method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govkuey.net This and other synthetic strategies enable medicinal chemists to systematically modify the core structure to develop novel drug candidates for a range of diseases.

Anti-tuberculosis Agents

Tuberculosis remains a significant global health threat, and the development of new anti-tubercular agents is a priority. The isoxazole scaffold has been identified as a promising nucleus for the development of novel drugs against Mycobacterium tuberculosis. nih.gov Researchers have synthesized and evaluated 2-aminooxazole derivatives bearing an isoxazole moiety, which have shown promising activity against M. tuberculosis. acs.org In one study, isoxazole derivatives demonstrated significant anti-tubercular activity, suggesting that the isoxazole ring is an essential pharmacophore that could lead to the development of potent new anti-tuberculosis drugs. nih.gov

Table 1: Examples of Isoxazole Derivatives with Anti-tuberculosis Activity No specific compound data with MIC values for this compound derivatives was found in the search results. The provided text describes the general promise of the scaffold.

Anti-inflammatory and Analgesic Compounds

The isoxazole ring is a key component in several compounds investigated for their anti-inflammatory and analgesic properties. nih.gov The mechanism often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov For instance, a series of 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones were synthesized and evaluated for their ability to inhibit COX enzymes. nih.gov Compounds with chloro or bromo substitutions on the phenyl ring showed significant anti-inflammatory activity and were more selective for COX-2. nih.gov Another study reported the synthesis of 4,5-diarylisoxazol-3-carboxylic acids as inhibitors of leukotriene biosynthesis, which are key mediators in inflammatory diseases. Two compounds from this series emerged as potent anti-inflammatory agents with strong inhibitory activity against 5-Lipoxygenase-activating protein (FLAP). nih.gov

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

Compound Class Target Key Findings Reference
6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones COX-2 Chloro or bromo substituted compounds showed significant anti-inflammatory activity and COX-2 selectivity. nih.gov

Anticancer and Antitumor Leads

The isoxazole scaffold is a prominent feature in the design of novel anticancer agents. nih.gov Derivatives of isoxazole have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of kinases and tubulin polymerization. ontosight.ainih.gov In one study, a series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and screened against several cancer cell lines. nih.gov Many of these compounds displayed potent anticancer activity, with IC₅₀ values ranging from 0.7 to 35.2 µM against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells. nih.gov The research highlighted that these indole-isoxazole hybrids have the potential for development as novel anticancer agents. nih.govresearchgate.net

Table 3: Cytotoxic Activity of Indole-3-isoxazole-5-carboxamide Derivatives

Cell Line IC₅₀ Range (µM) Reference
MCF7 (Breast Cancer) 0.7 - 35.2 nih.gov
HCT116 (Colon Cancer) 0.7 - 35.2 nih.gov

Agents for Neurodegenerative Disorders

Isoxazole-based compounds are being explored for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. kuey.net Research has indicated that these derivatives can exhibit neuroprotective effects. kuey.net While specific examples of this compound derivatives for neurodegenerative disorders were not detailed in the provided search results, the general neuroprotective potential of the broader isoxazole class is recognized. kuey.net Natural compounds containing the isoxazole ring, such as ibotenic acid and muscimol, have demonstrated significant neurological activities, providing a basis for the design of synthetic analogs.

Immunosuppressants and Antirheumatic Drug Analogues

The approved immunosuppressive drug Leflunomide, which contains an isoxazole ring, serves as a key example of the therapeutic potential of this scaffold in autoimmune diseases like rheumatoid arthritis. nih.gov The active metabolite of Leflunomide works by inhibiting pyrimidine (B1678525) synthesis in lymphocytes. Medicinal chemists have designed and synthesized analogs of Leflunomide and other isoxazole-containing compounds to develop new immunosuppressive and antirheumatic agents. ijcrt.org For example, a series of isoxazoles derived from isoxazole-3-carboxylic and isoxazole-5-carboxylic acids were developed as selective S1P1 receptor agonists, with one lead compound showing good efficacy in a rat model of arthritis. ijcrt.org

Exploration of this compound Derivatives in Veterinary Medicine

The isoxazole scaffold, a key component of this compound, has demonstrated significant potential in the field of veterinary medicine. Research has extended into the development of various derivatives to address animal health issues, particularly in controlling parasitic infections and modulating immune responses.

One area of investigation is the efficacy of isoxazole derivatives against endoparasites in livestock and domestic animals. The development of effective treatments for parasitic infections is a continuous effort in veterinary science, and isoxazole-based compounds are being explored for this purpose.

Furthermore, derivatives of this compound have been studied for their immunomodulatory properties, which could have applications in treating various animal diseases. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a synthetic isoxazole derivative, has shown considerable immunomodulatory effects in in vitro experiments. nih.gov Studies in mice have investigated the influence of this compound on lymphocyte subsets and the humoral immune response. nih.gov The findings indicated that the hydrazide derivative could modulate the percentage and absolute number of T and B lymphocytes and enhance the humoral immune response in mice immunized with sheep red blood cells. nih.gov Such immunomodulatory agents could potentially be used to treat autoimmune diseases, infections, or as adjuvants to improve vaccine efficacy in animals. nih.gov

Other studies have focused on the immunotropic effects of different 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives. nih.gov Research using cells from both young and old mice demonstrated that these compounds, including 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (01K) and 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K), exhibited regulatory activity on lymphocyte proliferation. nih.gov Specifically, the hydrazide showed prevailing stimulatory activity, while the 01K and 06K derivatives had an inhibitory effect. nih.gov These compounds also had a more profound regulatory effect on the production of the pro-inflammatory cytokine IL-1β than on TNF-α. nih.gov

The anti-inflammatory properties of isoxazole derivatives are also relevant to veterinary applications. In animal models of induced inflammation, the administration of an isoxazole derivative resulted in a significant reduction in edema and levels of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests a potential benefit in managing inflammatory conditions in animals.

Current Challenges and Future Perspectives in this compound-Based Drug Discovery

The development of drugs based on the this compound scaffold is a promising area of medicinal chemistry, yet it faces several challenges and holds various future perspectives. nih.govresearchgate.net Isoxazoles are recognized as a crucial pharmacophore in drug discovery due to their diverse biological activities and versatile chemical structure. researchgate.net

A significant challenge lies in the synthesis and structural modification of isoxazole derivatives. While the isoxazole ring can improve physicochemical properties, direct extraction from natural sources often yields low pharmacological effects. nih.govresearchgate.net Therefore, inducing structural modifications is necessary to enhance biological activity, pharmacological efficiency, and drug selectivity. nih.gov The development of novel synthetic strategies, such as transition metal-catalyzed cycloadditions and regioselective functionalization, is crucial for creating a wide array of derivatives with improved bioactivity. nih.gov However, challenges remain in developing more environmentally friendly and efficient synthetic methodologies. bohrium.com

Another challenge is optimizing the pharmacokinetic and pharmacodynamic properties of isoxazole-based drug candidates. researchgate.nettandfonline.com While incorporating the isoxazole ring can lead to improved efficacy and reduced toxicity, careful design is required. nih.gov Multi-objective optimization, considering factors like potency, selectivity, solubility, metabolic stability, and toxicity, is a significant hurdle in drug design. tandfonline.com

Future perspectives in this compound-based drug discovery are bright, driven by the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.gov Emerging trends include the development of multi-targeted therapies that can address complex diseases. nih.gov The versatility of the isoxazole ring makes it an attractive component for designing such agents. researchgate.net

Furthermore, the application of artificial intelligence (AI) and machine learning in drug design presents a promising future direction. tandfonline.com AI algorithms can be used to predict drug properties, optimize molecular structures, and solve complex optimization problems, thereby accelerating the discovery and development of new isoxazole-based therapeutics. tandfonline.com The use of this compound derivatives as unnatural amino acids in peptide synthesis also opens new avenues for creating peptidomimetics with enhanced stability and biological activity. nih.gov

The continued exploration of fused isoxazole systems, which have shown remarkable biological activities, is another promising research area. researchgate.net As synthetic methodologies become more advanced and our understanding of the structure-activity relationships of isoxazole derivatives deepens, the potential for developing novel and effective therapies based on the this compound scaffold will continue to grow. bohrium.com

Emerging Applications and Research Directions

Applications in Material Science for Functional Materials Development

The unique chemical properties of isoxazole-5-carboxylic acid make it a valuable building block in the field of material science. Its derivatives are being explored for the creation of functional materials with tailored properties.

One area of interest is in the development of polymers. For instance, 3-(3-Chlorophenyl)this compound is being investigated for its potential to create polymers with enhanced thermal and mechanical properties. chemimpex.com Similarly, 5-Propyl-isoxazole-3-carboxylic acid is being studied for its role in creating advanced materials, including polymers with improved thermal and chemical resistance. chemimpex.com The incorporation of the isoxazole (B147169) ring into polymer backbones can impart desirable characteristics such as rigidity and specific electronic properties.

Furthermore, isoxazole derivatives are utilized in the synthesis of nonlinear optical (NLO) materials. mdpi.com These materials are crucial for applications in optoelectronics and telecommunications. The isoxazole scaffold contributes to the molecular asymmetry and charge transfer characteristics necessary for NLO activity.

Another promising application lies in the field of sensor technology. For example, 3,3'-(Pyridine-2,6-diyl)bis(this compound) shows potential for use in sensors due to its ability to exhibit fluorescence changes upon binding with specific ions or molecules. This property can be harnessed to develop highly sensitive and selective chemical sensors.

Utilization as a Biochemical Tool in Proteomics Research and Protein Interaction Studies

The isoxazole moiety is a recognized pharmacophore, and its derivatives are increasingly being used as tools in biochemical research, particularly in proteomics and the study of protein interactions.

This compound and its analogs can serve as scaffolds for the design of enzyme inhibitors. For instance, derivatives have been studied for their ability to inhibit enzymes like cyclooxygenases (COX), which are involved in inflammatory pathways. smolecule.com Specifically, 5-Ethyl-isoxazole-4-carboxylic acid derivatives have been shown to act as inhibitors of COX-2.

In the realm of proteomics, isoxazole has been developed as a "native" photo-cross-linker. researchgate.net Photoaffinity labeling is a powerful technique for identifying protein-drug interactions in their natural cellular environment. researchgate.net By incorporating the isoxazole ring, which can be photo-activated, into drug molecules, researchers can covalently link the drug to its protein targets, facilitating their identification and characterization. researchgate.net This approach minimizes structural perturbations to the drug molecule that can arise from the addition of larger, more conventional photo-cross-linkers. researchgate.net

Derivatives such as 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid are employed as biochemical tools in proteomics research and enzyme inhibition studies. smolecule.com Molecular docking studies are used to understand how these compounds interact with biological targets at a molecular level, which aids in optimizing their pharmacological properties. smolecule.com

Development of Optically Active this compound Derivatives

The synthesis of optically active, or chiral, molecules is of paramount importance in pharmaceutical and agrochemical research, as often only one enantiomer (a non-superimposable mirror image) of a molecule exhibits the desired biological activity. scielo.org.mx There is a growing interest in developing methods for the enantioselective synthesis of this compound derivatives.

One approach involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction that forms the isoxazole ring. For example, 1,3-dipolar cycloaddition reactions, a key method for synthesizing isoxazoles, can be mediated by chiral ligands to produce enantiomerically enriched products. scielo.org.mx Research has demonstrated the successful application of this strategy to generate optically active isoxazolecarboxamides. scielo.org.mx

Another strategy focuses on the transformation of the isoxazole ring itself. For example, 3,5-dimethyl-4-nitroisoxazole (B73060) has been used in catalytic enantioselective additions to create optically active products that can be further converted into dicarboxylic acid derivatives. acs.org

The development of these synthetic methodologies opens the door to creating a wider range of chiral isoxazole-based compounds for various applications, including as fungicides and other bioactive agents. scielo.org.mx

Process Intensification and Scale-Up Methodologies for Industrial Production

As the applications for this compound and its derivatives expand, so does the need for efficient and scalable manufacturing processes. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies, is a key focus of current research.

Continuous flow chemistry is emerging as a powerful tool for the synthesis of isoxazole derivatives. acs.org Microreactors offer enhanced heat and mass transfer, allowing for reactions to be run under milder conditions and with shorter reaction times compared to traditional batch processes. acs.org This can lead to higher yields, improved purity, and a smaller environmental footprint. acs.org For example, a continuous flow system has been developed for the synthesis of isoxazole derivatives that significantly reduces reaction time and solvent usage.

Microwave-assisted synthesis is another technique being explored to accelerate the production of isoxazoles. eurekaselect.com Microwave irradiation can enhance reaction rates, leading to higher yields and selectivity in shorter timeframes compared to conventional heating methods. eurekaselect.com

Challenges in industrial-scale production include the separation of isomers and the removal of residual solvents to meet regulatory standards. Research into reactive crystallization and the use of in-line process analytical technology (PAT) aims to address these challenges by combining reaction and purification steps and enabling real-time monitoring of product quality.

An efficient scale-up synthesis has been reported for a potent and selective isoxazole-containing S1P1 receptor agonist, highlighting a highly regioselective cycloaddition to form a key intermediate, ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate. researchgate.net

Advancements in Sustainable and Environmentally Benign Isoxazole Research

In line with the principles of green chemistry, there is a significant push to develop more sustainable methods for the synthesis of isoxazole derivatives. acgpubs.orgresearchgate.netpreprints.org This involves the use of environmentally friendly solvents, catalysts, and energy sources.

Water is being increasingly used as a green solvent for the synthesis of isoxazol-5(4H)-ones, offering a cost-effective, non-toxic, and environmentally benign alternative to traditional organic solvents. mdpi.comresearchgate.net Multicomponent reactions, which combine several starting materials in a single step, are also being developed in aqueous media, leading to high yields and atom economy. researchgate.net

The use of recyclable catalysts is another key aspect of sustainable isoxazole research. acgpubs.org For example, gluconic acid aqueous solution has been employed as a biodegradable and recyclable reaction medium and catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. acgpubs.org Similarly, amine-functionalized cellulose (B213188) has been used as a sustainable and efficient catalyst for the synthesis of isoxazol-5(4H)-one derivatives in water. mdpi.com

Ultrasound-assisted synthesis, or sonochemistry, is also emerging as a green alternative to traditional methods. researchgate.netpreprints.org The use of ultrasound can accelerate reaction kinetics, reduce energy consumption, and minimize the formation of byproducts. researchgate.netpreprints.org These methods often allow for the use of greener solvents or even solvent-free conditions. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Isoxazole-5-carboxylic acid derivatives via saponification?

  • Methodological Answer : The ester-to-carboxylic acid conversion can be achieved using a THF/methanol (1:1 v/v) solvent system with 5 equivalents of LiOH. This method, adapted from Sekirnik et al., ensures high yields for saponification reactions. Reaction monitoring via TLC or HPLC is recommended to confirm completion .

Q. How should researchers characterize the purity and identity of newly synthesized this compound derivatives?

  • Methodological Answer : For novel compounds, provide 1H^1H-NMR, 13C^{13}C-NMR, and HRMS data to confirm structure. For known derivatives, cross-validate with literature-reported spectra. Purity should be assessed using HPLC (≥95% purity at 254 nm). Ensure all data aligns with guidelines for reproducibility in peer-reviewed journals .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to hazards (H303: harmful if swallowed; H313: skin contact risk; H333: inhalation risk). Work in a fume hood, and store the compound at 2–8°C in a sealed container. Emergency procedures should include immediate washing of affected areas and medical consultation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize molecular geometry and predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to target proteins. Validate predictions with experimental SAR (Structure-Activity Relationship) data .

Q. What strategies resolve contradictions in reported CAS numbers (e.g., 21169-71-1 vs. 609-40-5) for this compound?

  • Methodological Answer : Cross-reference authoritative databases (PubChem, Reaxys) and original synthesis papers. Confirm identity via spectroscopic comparison (e.g., 1H^1H-NMR shifts, IR carbonyl stretches). Discrepancies may arise from isomer misassignment or registry errors, necessitating rigorous validation .

Q. How can researchers optimize amide coupling reactions involving this compound for bioactive compound synthesis?

  • Methodological Answer : Use coupling agents like HATU or EDCI with DMF as solvent. For sterically hindered amines, activate the carboxylic acid as a mixed anhydride. Monitor reaction progress via LC-MS. Example: Coupling 3-(2-ethoxyphenyl)this compound with amines achieved 4–12% yields under optimized conditions .

Q. What statistical methods are recommended for analyzing bioactivity data of this compound derivatives?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify key structural contributors to activity. Use ANOVA for dose-response studies and Tukey’s test for post-hoc comparisons. Avoid inductive fallacies by ensuring sample sizes are statistically powered and controls are rigorously designed .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures for this compound derivatives to ensure reproducibility?

  • Methodological Answer : Report exact molar ratios, solvent volumes, temperatures, and reaction times. Include purification details (e.g., column chromatography gradients, recrystallization solvents). Provide raw spectral data in supplementary materials, adhering to journal guidelines .

Q. What are best practices for archiving and sharing spectral data of this compound analogs?

  • Methodological Answer : Deposit spectra in public repositories (e.g., NMRShiftDB, ChemSpider) with assigned DOIs. Annotate peaks clearly (δ values, multiplicity, coupling constants). For collaborative projects, use cloud-based platforms (e.g., SciFinder Notebook) for real-time data access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.